molecular formula C7H10N2O2 B011761 Ethyl 2-amino-1H-pyrrole-3-carboxylate CAS No. 108290-86-4

Ethyl 2-amino-1H-pyrrole-3-carboxylate

Cat. No. B011761
CAS RN: 108290-86-4
M. Wt: 154.17 g/mol
InChI Key: XKJUSNOUOLSNJN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1H-pyrrole-3-carboxylate (EAPC) is a chemical compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects and has been found to have a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

1. Synthesis of Pyrrole Derivatives

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a versatile compound used in the synthesis of various pyrrole derivatives. It's involved in the efficient and selective construction of Pyrrolo(3,2-d)pyrimidine derivatives, a process that includes the reaction of diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate and aromatic isocyanates, followed by the addition of amines/phenols (He et al., 2014). Additionally, it serves as a key starting material for synthesizing novel analogues of natural alkaloid peramine, showcasing its utility in creating complex heterocyclic compounds (Voievudskyi et al., 2016).

2. Supramolecular Assembly and Crystal Engineering

This compound contributes to the field of crystal engineering and supramolecular assembly. Studies have identified it as part of a novel supramolecular synthon of the pyrrole-2-carbonyl dimer, demonstrating its potential in the self-assembly of crystal engineering (Yin & Li, 2006).

3. Synthesis of Spiro Compounds

This compound is instrumental in synthesizing spiro compounds, as evidenced by its use in the synthesis of substituted ethyl 2-amino-3-cyano-2',5-dioxo-5'-phenyl-1',2',5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3'-pyrrole]-2'-carboxylates through a one-pot reaction (Sal'nikova et al., 2017).

4. Antioxidant Activity

This compound derivatives have shown significant antioxidant activity, indicating their potential in pharmacological and chemical studies aimed at combatting oxidative stress (Zaki et al., 2017).

Mechanism of Action

properties

IUPAC Name

ethyl 2-amino-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-3-4-9-6(5)8/h3-4,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJUSNOUOLSNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477766
Record name Ethyl 2-amino-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108290-86-4
Record name Ethyl 2-amino-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-1H-pyrrole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Carbamimidoyl-acetic acid ethyl ester (3.357 g, 25.8 mmol) was dissolved in AcOEt (20 mL). Chloroacetaldehyde (50% solution in water, 1.8 mL, 28.7 mmol) was added rapidly at room temperature. The solution stirred for 2 minutes until a precipitant formed. The solution was then brought to 65° C. for 0.5 h. The reaction mixture was then cooled and flash chromatographed with AcOEt. Product containing fractions were concentrated to give the desired material as a green solid. 0.68 g obtained, 31% yield. 1H NMR (400 MHz, CDCl3) δ 1.32 (t, J=7.2 Hz, 3H), 4.24 (q, J=7.0 Hz, 2H), 5.08 (brs, 2H), 6.10-6.13 (m, 1H), 6.25 (t, J=3.12, 1 Hz), 8.60 (brs, 1H); MS Calcd.: 154. Found 155 (M+H).
Quantity
3.357 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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